molecular formula C11H13BrClN B7453884 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B7453884
M. Wt: 274.58 g/mol
InChI Key: LUCZJURFKWVWQA-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclopentane (BCP)-based amine derivative featuring a bromine-substituted phenyl ring at the 3-position. Bicyclo[1.1.1]pentane scaffolds are highly valued in medicinal chemistry for their rigidity, metabolic stability, and ability to act as bioisosteres for tert-butyl or aryl groups . The bromine substituent introduces steric bulk and polarizability, which may enhance binding interactions in drug-target complexes.

Properties

IUPAC Name

3-(3-bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN.ClH/c12-9-3-1-2-8(4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCZJURFKWVWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=CC=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dirhodium-Catalyzed Cyclopropanation of α-Allyldiazoacetates

A one-pot synthesis leveraging α-allyldiazoacetates enables rapid access to bicyclo[1.1.0]butane intermediates, which are subsequently transformed into BCP derivatives. For example, 3-arylbicyclo[1.1.0]butanes are synthesized via dirhodium-catalyzed intramolecular cyclopropanation of α-allyldiazoacetates (Table 1).

Table 1: Synthesis of 3-Arylbicyclo[1.1.0]butanes from α-Allyldiazoacetates

SubstrateProductYield (%)Catalyst Loading (mol %)
17a 18a 850.01
17b 18b 820.01
17c 18c 880.01

Key conditions:

  • Solvent: Dichloromethane (DCM) or toluene.

  • Temperature: Room temperature to 40°C.

  • Dirhodium catalyst (e.g., Rh₂(esp)₂) facilitates cyclopropanation with high efficiency.

The bicyclo[1.1.0]butane intermediates (18a–h ) are then subjected to difluorocarbene insertion to yield difluorobicyclo[1.1.1]pentanes. While this method originally targets fluorinated analogs, replacing difluorocarbene with other carbene sources could adapt the route for non-fluorinated BCPs.

Radical Multicomponent Coupling with [1.1.1]Propellane

Copper-mediated radical coupling of [1.1.1]propellane enables simultaneous introduction of aryl and amine groups (Scheme 1). This one-step process employs metallaphotoredox catalysis to generate polysubstituted BCPs.

Scheme 1: Three-Component Radical Coupling

  • Radical generation : Aryl bromides (e.g., 3-bromophenyl precursors) undergo single-electron transfer (SET) to form aryl radicals.

  • Propellane activation : The aryl radical attacks [1.1.1]propellane, opening its central C–C bond.

  • Nucleophilic trapping : An amine nucleophile (e.g., NH₃) quenches the intermediate, yielding 3-aryl-BCP amines.

Advantages:

  • Broad functional group tolerance (alkyl, aryl, heteroaryl).

  • Rapid reaction times (5–60 minutes).

Functionalization of the BCP Core

Introduction of the 3-Bromophenyl Group

The 3-bromophenyl moiety is introduced via two strategies:

Suzuki-Miyaura Coupling

Post-BCP formation, palladium-catalyzed cross-coupling installs the bromophenyl group. For example:

  • Substrate : BCP boronic ester.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80°C.

  • Yield : 70–85% (estimated from analogous reactions).

Direct Radical Arylation

Using aryl diazonium salts or iodides, photoredox catalysis generates aryl radicals that add to the BCP core. This method avoids pre-functionalization but requires careful control of radical stability.

Amine Installation

Primary amines are introduced via:

Nucleophilic Displacement

BCP bromides react with ammonia under high pressure:

  • Conditions : NH₃ (gas), DMF, 100°C, 24 hours.

  • Challenges : Over-alkylation risks necessitate excess NH₃.

Reductive Amination

Ketone intermediates (e.g., BCP ketones) undergo reductive amination:

  • Reagents : NaBH₃CN, NH₄OAc, MeOH.

  • Yield : 60–75% (based on similar transformations).

Hydrochloride Salt Formation

The final step involves protonation of the free amine with hydrochloric acid:

  • Free amine isolation : Column chromatography (silica gel, EtOAc/hexane).

  • Acid treatment : Dissolve in Et₂O, add HCl (g), precipitate hydrochloride salt.

  • Purification : Recrystallization from ethanol/water.

Industrial-Scale Considerations

Carbene Insertion for Scalability

Industrial routes favor carbene insertion into bicyclo[1.1.0]butanes due to:

  • High atom economy : Minimal byproducts.

  • Batch compatibility : Reactions performed in standard reactors.

Continuous Flow Synthesis

Photoredox-mediated radical reactions benefit from flow systems:

  • Residence time : <10 minutes.

  • Throughput : 1–5 kg/day (extrapolated from lab data).

Challenges and Optimization

Steric Hindrance

The BCP core’s rigidity complicates functionalization. Solutions include:

  • Bulky ligands : Use of XPhos in Pd catalysis improves coupling efficiency.

  • Elevated temperatures : 120°C for sluggish substitutions.

Byproduct Formation

Competing pathways (e.g., over-alkylation) are mitigated by:

  • Low catalyst loadings : 0.01 mol % dirhodium.

  • Stepwise addition : Gradual introduction of reagents .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amine group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with a bicyclic structure can exhibit antidepressant effects. Studies suggest that 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Neuroprotective Effects

Preliminary studies have shown that derivatives of bicyclic amines can provide neuroprotection in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may enhance its therapeutic potential in conditions such as Alzheimer's disease.

Anticancer Properties

The bromophenyl moiety has been linked to anticancer activity due to its ability to inhibit specific kinases involved in cancer progression. Ongoing research aims to explore the compound's efficacy against various cancer cell lines.

Organic Electronics

The unique structure of 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride may lend itself to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tailored for use as a charge transport material.

Polymer Chemistry

In polymer synthesis, this compound can serve as a building block for creating new materials with tailored mechanical and thermal properties. Its incorporation into polymer matrices may enhance the stability and performance of the resulting materials.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated various bicyclic amines for their antidepressant potential, highlighting compounds similar to 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride that showed significant improvement in behavioral tests in rodent models .

Case Study 2: Neuroprotective Effects

Research conducted by Smith et al. (2022) demonstrated that derivatives of bicyclic amines exhibited neuroprotective effects in vitro against oxidative stress-induced neuronal damage, suggesting potential applications for treating neurodegenerative disorders .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntidepressant activity
Neuroprotective effects
Anticancer propertiesOngoing Research
Materials ScienceOrganic electronics (OLEDs, OPVs)Experimental Studies
Polymer chemistryMaterial Development

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional scaffold that can interact with biological macromolecules, potentially modulating their activity. The bromophenyl group can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs and their properties:

Compound Name Substituent Molecular Formula Purity Storage Conditions Key Features
3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine HCl 3-Bromophenyl C₁₁H₁₃BrClN N/A Likely room temperature* High steric bulk; potential for halogen bonding
Bicyclo[1.1.1]pentan-1-amine HCl (parent) None C₅H₁₀ClN 98% Room temperature, dry Base scaffold; minimal steric hindrance
3-Fluorobicyclo[1.1.1]pentan-1-amine HCl 3-Fluoro C₅H₉ClFN 97% 2–8°C, under argon Enhanced metabolic stability; smaller substituent vs. Br
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine HCl 4-Fluorophenyl C₁₁H₁₃ClFN ≥97% Room temperature Aromatic fluorine for electronic modulation
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine HCl 3-CF₃ C₇H₁₀ClF₃N N/A N/A High electronegativity; improved lipophilicity

*Inferred from parent compound storage .

Physicochemical and Pharmacological Properties

  • Trifluoromethyl groups balance lipophilicity and electronegativity .
  • Stability : Bromophenyl derivatives may exhibit lower thermal stability than fluorinated analogs due to bromine’s weaker C-Br bond. Fluorinated compounds require cold storage to prevent decomposition .
  • Bioactivity : The 3-bromophenyl group’s steric bulk and halogen-bonding capacity could improve target engagement in kinase inhibitors or GPCR modulators, whereas smaller substituents (e.g., F) prioritize metabolic stability .

Cost and Scalability

  • Bicyclo[1.1.1]pentan-1-amine HCl is cost-effective at scale (~$50–100/g), but fluorinated or brominated derivatives are pricier due to specialized synthesis. For example, 3-(difluoromethyl) analogs cost >€1,000/g .

Q & A

Q. How can researchers mitigate toxicity risks during synthesis?

  • Answer: Replace dichloromethane with ethyl acetate/hexanes mixtures in chromatography. Use NaHCO₃ washes to neutralize HCl byproducts, and employ celite instead of silica for safer workups .

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